5,6-dimethoxy-2,3-dihydro-1,2-benzothiazole-1,1,3-trione
Overview
Description
5,6-dimethoxy-2,3-dihydro-1,2-benzothiazole-1,1,3-trione is a heterocyclic compound that has garnered significant interest due to its potential therapeutic and environmental applications. This compound is characterized by its unique structure, which includes a benzothiazole ring substituted with methoxy groups and a trione moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethoxy-2,3-dihydro-1,2-benzothiazole-1,1,3-trione typically involves the reaction of 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one with various nucleophiles under Michael addition reaction conditions . The reaction conditions often include the use of aliphatic amines such as piperidine, N-methyl piperazine, and morpholine, as well as aromatic amines like imidazole, benzimidazole, and pyrazole . The stability of the synthesized products is a crucial factor in the reaction’s progress.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar reaction conditions as those used in laboratory settings, with optimization for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5,6-dimethoxy-2,3-dihydro-1,2-benzothiazole-1,1,3-trione undergoes various types of chemical reactions, including:
Michael Addition Reactions: This compound reacts with nucleophiles under Michael addition conditions to form a variety of derivatives.
Substitution Reactions: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Piperidine, N-methyl piperazine, morpholine, imidazole, benzimidazole, pyrazole.
Solvents: Common solvents include dichloromethane, diethyl ether, and methanol.
Major Products
The major products formed from these reactions are derivatives of this compound with various functional groups attached to the benzothiazole ring .
Scientific Research Applications
5,6-dimethoxy-2,3-dihydro-1,2-benzothiazole-1,1,3-trione has several scientific research applications:
Therapeutic Applications: This compound has potential therapeutic applications due to its unique structure and reactivity.
Environmental Applications: It is also being explored for its potential use in environmental applications.
Chemical Research: The compound is used in the synthesis of various derivatives for structure-activity relationship (SAR) studies.
Mechanism of Action
The mechanism of action of 5,6-dimethoxy-2,3-dihydro-1,2-benzothiazole-1,1,3-trione involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine . This inhibition is achieved through binding to both the peripheral and active sites of the enzyme .
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one
- 1,1-Dibenzyl-4-[(5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)(hydroxy)methyl]piperidinium
Uniqueness
5,6-dimethoxy-2,3-dihydro-1,2-benzothiazole-1,1,3-trione is unique due to its benzothiazole ring structure and the presence of methoxy groups and a trione moiety
Properties
IUPAC Name |
5,6-dimethoxy-1,1-dioxo-1,2-benzothiazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5S/c1-14-6-3-5-8(4-7(6)15-2)16(12,13)10-9(5)11/h3-4H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIQIOALWGAJCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NS2(=O)=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801196814 | |
Record name | 1,2-Benzisothiazol-3(2H)-one, 5,6-dimethoxy-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801196814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60987-22-6 | |
Record name | 1,2-Benzisothiazol-3(2H)-one, 5,6-dimethoxy-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60987-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzisothiazol-3(2H)-one, 5,6-dimethoxy-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801196814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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